

Application Notes and Protocols for Studying Sexual Attraction Using Ascr#8

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Compound of Interest

Compound Name: Ascr#8

Cat. No.: B12424479

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Introduction

The ascaroside **Ascr#8** is a small molecule pheromone that plays a crucial role in mediating sexual attraction in the nematode *Caenorhabditis elegans*. Secreted by hermaphrodites, **Ascr#8** potently attracts males, making it a valuable tool for studying the neural circuits and molecular mechanisms underlying innate sexual behaviors.^{[1][2]} This document provides detailed application notes and experimental protocols for utilizing **Ascr#8** in research settings.

Ascr#8 is unique among ascarosides due to its p-aminobenzoic acid (PABA) moiety.^[1] It elicits a sex-specific behavioral response, attracting males while repelling hermaphrodites.^[3] This differential response provides a powerful model for dissecting the neural basis of sexual dimorphism in behavior.

Data Presentation

Table 1: Dose-Dependent Attraction of *C. elegans* Males to Ascr#8

Concentration of Ascr#8	Mean Behavioral Dwell Time (s)	Significance (vs. control)
10 nM	Not significantly different from control	-
100 nM	Significantly greater than control	$p < 0.0001$
1 μ M	Peak attraction	$p < 0.0001$
10 μ M	Attraction decreases from peak	$p < 0.0001$

Data synthesized from Narayan et al., 2016.

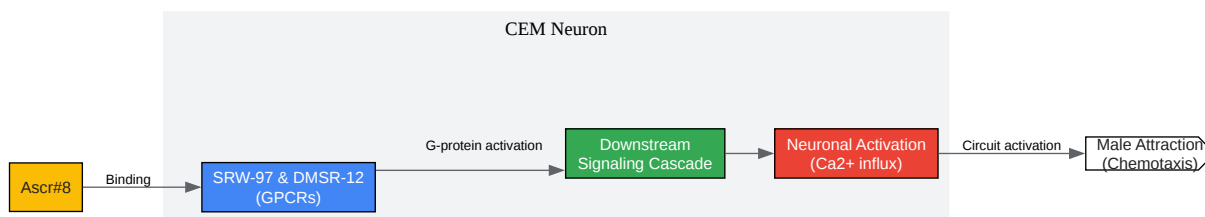
Table 2: Synergistic Effects of Ascr#8 with Other Ascarosides on Male Attraction

Ascaroside(s)	Concentration(s)	Male Attraction Response
Ascr#8 alone	1 pmol	Strong attraction
Ascr#2 alone	100 fmol	No significant attraction
Ascr#3 alone	10 fmol	No significant attraction
Ascr#2 + Ascr#8	100 fmol each	Strong synergistic attraction
Ascr#3 + Ascr#8	10 fmol + 1 pmol	No significant synergy
Ascr#2 + Ascr#3	20 fmol each	Significant synergistic attraction

Data synthesized from Pungaliya et al., 2009.

Signaling Pathway

Ascr#8-mediated sexual attraction in *C. elegans* males is primarily initiated by the male-specific cephalic (CEM) sensory neurons.^{[4][5]} The signal transduction cascade involves G-protein coupled receptors (GPCRs) that are specifically expressed in these neurons.



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Ascr#8 signaling pathway in CEM neurons.

Experimental Protocols

Protocol 1: Single Worm Attraction Assay (SWAA)

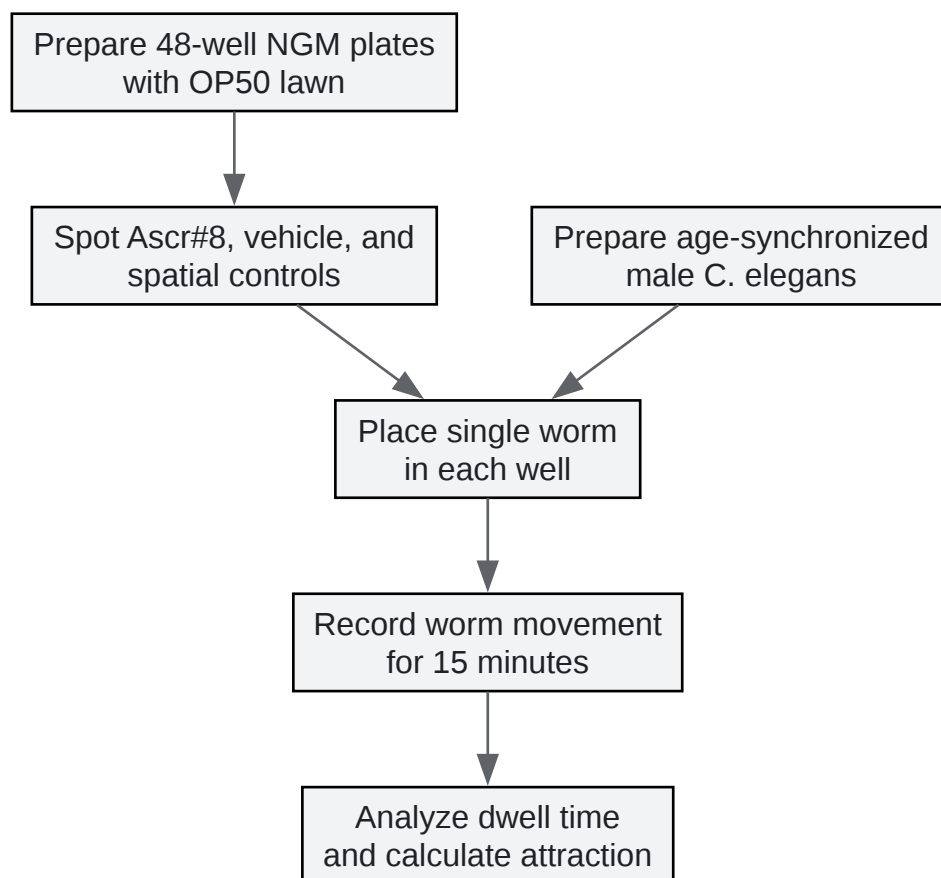
This protocol is adapted from Reilly et al., 2021, and is used to quantify the behavioral response of individual worms to **Ascr#8**.^[3]

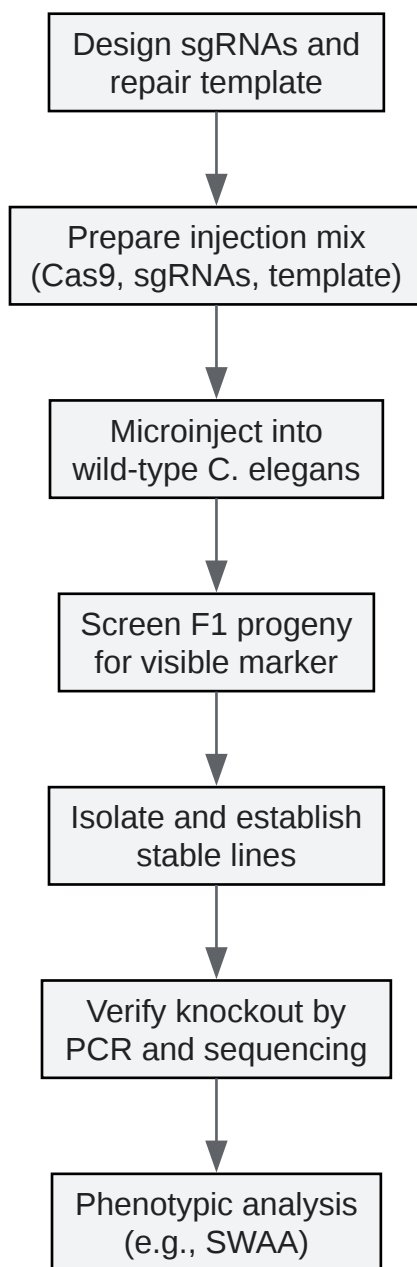
Materials:

- 48-well suspension cell culture plates
- Nematode Growth Medium (NGM) agar
- OP50 E. coli culture
- **Ascr#8** stock solution (e.g., 10 mM in ethanol)
- Ethanol (vehicle control)
- M9 buffer
- Age-synchronized young adult male *C. elegans*

Procedure:

- Plate Preparation:
 - Fill the outer 40 wells of a 48-well plate with NGM agar.
 - Seed each well with a thin lawn of OP50 E. coli and allow it to dry.
- Ascaroside and Control spotting:
 - Prepare working solutions of **Ascr#8** in ethanol. A final concentration of 1 μ M in the agar is often effective.
 - Designate wells for spatial control (no treatment), vehicle control (ethanol), and **Ascr#8** treatment in a randomized block design.
 - Spot 1 μ L of the appropriate solution onto the center of the bacterial lawn in each designated well. Allow the spots to dry completely.
- Worm Preparation:
 - Wash age-synchronized young adult males off their culture plates with M9 buffer.
 - Wash the worms three times with M9 buffer to remove any residual bacteria.
- Assay:
 - Carefully place a single worm in the center of each well.
 - Record the movement of the worms for 15 minutes using a tracking microscope and appropriate software.
- Data Analysis:
 - Quantify the time each worm spends in the quadrant containing the chemical spot (dwell time).
 - Calculate an attraction index or compare dwell times between control and experimental conditions. Statistical significance can be determined using appropriate tests (e.g., t-test, ANOVA).





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